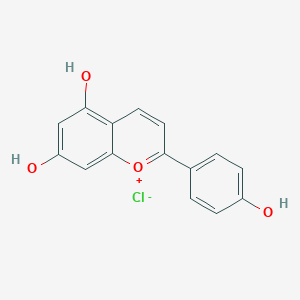

Apigeninidin

Cat. No. B191520

Key on ui cas rn:

1151-98-0

M. Wt: 290.70 g/mol

InChI Key: GYQDOAKHUGURPD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04105675

Procedure details

A mixture of 500 mg 4', 5,7-triacetoxyflavan, 750 mg chloranil, 25 ml acetic acid, 5 ml H2O and 1.5 ml 6 N HCl was heated with stirring at 100° for 1 hour. After cooling in ice, the solution was diluted to 250 ml with 0.01 N HCl in MeOH and passed through a 4.5 × 10 cm column of acid-treated POLYCAR AT[1] (slurry packed) (POLYCLAR AT is a trademark for polyvinylpyrollidine sold by G.A.F.). The column was washed with a second 250 ml of 0.01 N HCl in methanol and the combined eluants concentrated on a rotary evaporator to 25 ml. This solution was then freeze dried to give a red-orange solid. After washing twice with 10 ml ethyl acetate to remove unreacted chloranil, there was obtained 144 mg (36% yield) of crude apigeninidin chloride (E1% (476 nm) = 840). A sample of purified material recrystallized from EtOH-4 N CHl had E1% (476 nm) = 1010 and was identical by IR (KBr) and TLC (cellulose) comparison with an authentic sample prepared by Robinson's procedure [2] ; the yield of purified material was 30%.

Name

4', 5,7-triacetoxyflavan

Quantity

500 mg

Type

reactant

Reaction Step One

[Compound]

Name

polyvinylpyrollidine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Yield

36%

Identifiers

|

REACTION_CXSMILES

|

C([O:4][C:5]1[CH:28]=[CH:27][C:8]([CH:9]2[CH2:18][CH2:17][C:16]3[C:11](=[CH:12][C:13]([O:23]C(=O)C)=[CH:14][C:15]=3[O:19]C(=O)C)[O:10]2)=[CH:7][CH:6]=1)(=O)C.C1(Cl)C(=O)C([Cl:37])=C(Cl)C(=O)C=1Cl.C(O)(=O)C.C=CN1C(=O)CCC1>Cl.CO.O>[CH:27]1[C:8]([C:9]2[CH:18]=[CH:17][C:16]3[C:11](=[CH:12][C:13]([OH:23])=[CH:14][C:15]=3[OH:19])[O+:10]=2)=[CH:7][CH:6]=[C:5]([OH:4])[CH:28]=1.[Cl-:37] |f:7.8|

|

Inputs

Step One

|

Name

|

4', 5,7-triacetoxyflavan

|

|

Quantity

|

500 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC1=CC=C(C2OC3=CC(=CC(=C3CC2)OC(C)=O)OC(C)=O)C=C1

|

|

Name

|

|

|

Quantity

|

750 mg

|

|

Type

|

reactant

|

|

Smiles

|

C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl

|

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

|

Name

|

|

|

Quantity

|

1.5 mL

|

|

Type

|

solvent

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CN1CCCC1=O

|

Step Three

[Compound]

|

Name

|

polyvinylpyrollidine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring at 100° for 1 hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling in ice

|

WASH

|

Type

|

WASH

|

|

Details

|

The column was washed with a second 250 ml of 0.01 N HCl in methanol

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the combined eluants concentrated on a rotary evaporator to 25 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This solution was then freeze dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a red-orange solid

|

WASH

|

Type

|

WASH

|

|

Details

|

After washing twice with 10 ml ethyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove unreacted chloranil

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O.[Cl-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 144 mg | |

| YIELD: PERCENTYIELD | 36% | |

| YIELD: CALCULATEDPERCENTYIELD | 38.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |